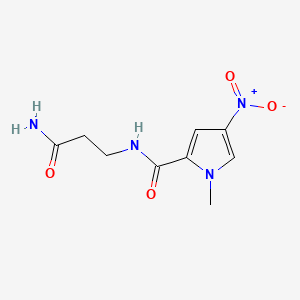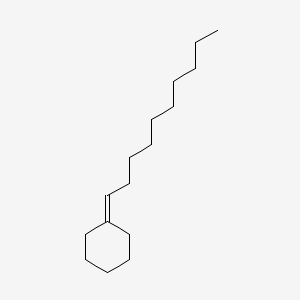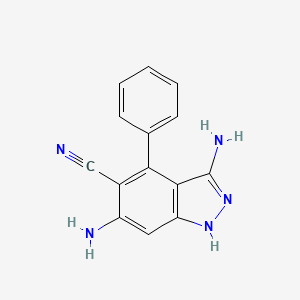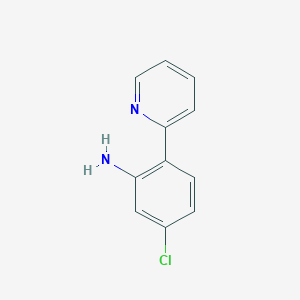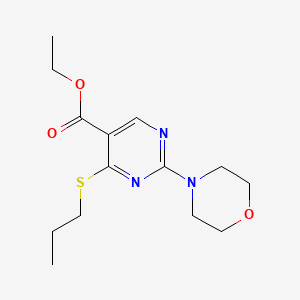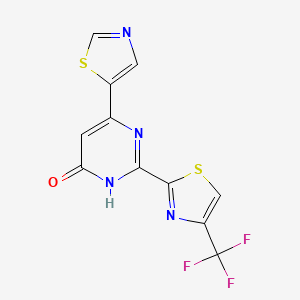
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-chlorophenylhydrazine and ethyl acetoacetate in the presence of a base can lead to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification methods to obtain the desired product on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as Factor XIa, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, such as anticoagulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- include other pyrazole derivatives with different substituents. Examples include:
- 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-4-methoxy-
- 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-ethoxy-
- 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methyl-
Uniqueness
The uniqueness of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54708-75-7 |
|---|---|
Molekularformel |
C15H18ClN3O2 |
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N,N-diethyl-5-methoxypyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-18(5-2)15(20)13-10-14(21-3)19(17-13)12-8-6-7-11(16)9-12/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZSEMGBZTPCSDPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


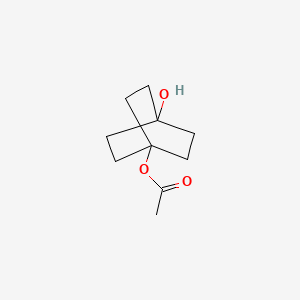
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
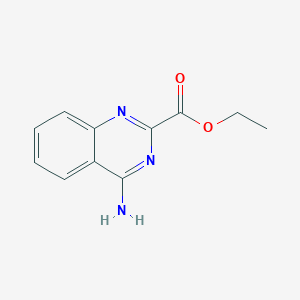
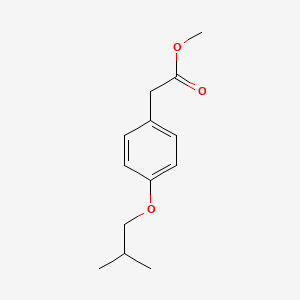
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
